ethyl 2-({6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate
Description
Ethyl 2-({6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate is a synthetic coumarin-derived bichromene compound characterized by a fused chromene backbone with two ketone groups (2,2'-dioxo) and a chloro substituent at the 6-position. The 7'-hydroxy group is functionalized with an ethoxycarbonylmethyloxy (acetate) side chain.
Properties
IUPAC Name |
ethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO7/c1-2-27-21(25)11-28-14-4-5-15-16(10-20(24)29-19(15)9-14)17-8-12-7-13(23)3-6-18(12)30-22(17)26/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNCCGRLVTYDMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Cl)OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate typically involves multiple steps. One common method includes the reaction of 6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-({6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate exhibits a range of biological activities that make it suitable for various applications:
- Anticancer Activity : Research has shown that derivatives of bichromenes can inhibit the growth of cancer cells. For instance, studies indicate that this compound demonstrates significant cytotoxic effects against breast cancer cell lines at low concentrations (10 µM) .
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties in models of neurodegenerative diseases. It has been shown to reduce neuronal apoptosis and promote survival pathways, indicating potential therapeutic applications in conditions like Alzheimer's disease .
- Anti-inflammatory Properties : In animal models of inflammation, this compound has demonstrated the ability to reduce edema and inflammatory markers. This suggests its utility as an anti-inflammatory agent .
Case Study 1: Anticancer Effects
A recent study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. This highlights the compound's potential as a lead candidate for developing new anticancer therapies .
Case Study 2: Neuroprotection
In another study focused on neurodegenerative diseases, researchers found that this compound effectively reduced neuronal death in vitro and promoted neuronal survival pathways in animal models. These findings support its potential use in treating conditions such as Alzheimer's disease .
Case Study 3: Anti-inflammatory Activity
In vivo studies assessed the anti-inflammatory properties of this compound in induced inflammation models. Results showed significant reductions in inflammatory markers and edema compared to control groups treated with standard anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of ethyl 2-({6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate involves its interaction with specific molecular targets. The bichromene core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Substituent and Molecular Weight Comparison
Key Observations :
- Halogen Effects : The chloro substituent (6-position) in the target compound reduces molecular weight compared to bromo analogs (e.g., 427.20 in ). Chlorine’s electronegativity may enhance polarity and influence binding interactions in biological systems.
- Methoxy vs. Hydroxy : The 8-methoxy analog () lacks the chloro group, reducing steric hindrance and possibly enhancing metabolic stability relative to the target compound.
Physicochemical Properties
Table 2: Physical Properties of Selected Analogs
Analysis :
- Polar substituents (e.g., hydroxy, dimethylamino) increase melting points and solubility in polar solvents (e.g., compound with MP >270°C in ).
- The target compound’s chloro and ester groups likely result in lower aqueous solubility compared to hydroxy-rich analogs.
Implications for Target Compound :
- The chloro and acetate groups may enhance lipophilicity, improving cell membrane penetration for antimicrobial or anticancer applications.
Biological Activity
Ethyl 2-({6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant properties, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H11ClO5
- Molecular Weight : 284.68 g/mol
Antioxidant Activity
Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to various diseases. This compound has been evaluated for its antioxidant properties using several assays:
-
DPPH Assay : The compound exhibited significant free radical scavenging activity against DPPH radicals.
- Scavenging Activity : 39.899 ± 1.56% at 1 mg/mL concentration.
-
ABTS Assay : It also demonstrated effective scavenging against ABTS radicals.
- Scavenging Activity : 35.798 ± 0.082% at 1 mg/mL concentration.
-
FRAP Assay : The ferric reducing antioxidant power was measured to assess the compound's ability to reduce ferric ions.
- FRAP Activity : Ranged from 0.296 ± 0.019 to 1.087 ± 0.026 mg ascorbic acid equivalents per mg of dry extract.
These results indicate that this compound possesses strong antioxidant capabilities that could be beneficial in preventing oxidative damage in biological systems .
Cytotoxic Effects
The cytotoxic potential of the compound has been investigated on various cancer cell lines:
- Cell Line Tested : MDA-MB-468 (triple-negative breast cancer).
- Method : Crystal violet assay was used to determine cell viability post-treatment with the compound.
The results indicated that this compound exhibited significant cytotoxic effects on the MDA-MB-468 cell line, suggesting its potential as an anticancer agent .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds and their derivatives:
- Study on Antioxidant Properties :
Compound DPPH Scavenging (%) ABTS Scavenging (%) FRAP (mg EAA/mg extract) Ethyl Compound 39.899 ± 1.56 35.798 ± 0.082 1.087 ± 0.026 Streptomyces Extract Similar results reported Similar results reported Comparable values reported
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
